Cas no 247136-80-7 (ethyl 2-sulfamoylpyridine-3-carboxylate)

ethyl 2-sulfamoylpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 2-sulfamoylpyridine-3-carboxylate
- 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-, ethyl ester
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- インチ: 1S/C8H10N2O4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13)
- InChIKey: FOKDDCARPSGZBB-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=NC=CC=C1C(OCC)=O
ethyl 2-sulfamoylpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123989-1.0g |
ethyl 2-sulfamoylpyridine-3-carboxylate |
247136-80-7 | 95% | 1g |
$785.0 | 2023-06-08 | |
Enamine | EN300-123989-100mg |
ethyl 2-sulfamoylpyridine-3-carboxylate |
247136-80-7 | 95.0% | 100mg |
$272.0 | 2023-10-02 | |
Aaron | AR01A4N7-50mg |
ethyl 2-sulfamoylpyridine-3-carboxylate |
247136-80-7 | 95% | 50mg |
$276.00 | 2025-02-09 | |
1PlusChem | 1P01A4EV-50mg |
ethyl 2-sulfamoylpyridine-3-carboxylate |
247136-80-7 | 95% | 50mg |
$279.00 | 2024-05-21 | |
1PlusChem | 1P01A4EV-250mg |
ethyl 2-sulfamoylpyridine-3-carboxylate |
247136-80-7 | 95% | 250mg |
$543.00 | 2024-05-21 | |
A2B Chem LLC | AV51095-5g |
ethyl 2-sulfamoylpyridine-3-carboxylate |
247136-80-7 | 95% | 5g |
$2432.00 | 2024-04-20 | |
Aaron | AR01A4N7-1g |
ethyl 2-sulfamoylpyridine-3-carboxylate |
247136-80-7 | 95% | 1g |
$1105.00 | 2025-02-09 | |
Enamine | EN300-123989-5.0g |
ethyl 2-sulfamoylpyridine-3-carboxylate |
247136-80-7 | 95% | 5g |
$2277.0 | 2023-06-08 | |
TRC | E903445-10mg |
Ethyl 2-Sulfamoylpyridine-3-carboxylate |
247136-80-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | E903445-100mg |
Ethyl 2-Sulfamoylpyridine-3-carboxylate |
247136-80-7 | 100mg |
$ 295.00 | 2022-06-05 |
ethyl 2-sulfamoylpyridine-3-carboxylate 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
ethyl 2-sulfamoylpyridine-3-carboxylateに関する追加情報
Introduction to Ethyl 2-Sulfamoylpyridine-3-Carboxylate (CAS No. 247136-80-7)
Ethyl 2-sulfamoylpyridine-3-carboxylate (CAS No. 247136-80-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, plays a crucial role in the synthesis of various biologically active molecules. Its molecular structure, featuring a pyridine core with both sulfamoyl and carboxylate functional groups, makes it a versatile intermediate in the creation of complex chemical entities.
The significance of Ethyl 2-sulfamoylpyridine-3-carboxylate lies in its potential applications across multiple domains, particularly in medicinal chemistry and drug discovery. The presence of the sulfamoyl group (–SO₂NH₂) and the esterified carboxyl group (–COOEt) provides a rich framework for further chemical modifications, enabling the design of novel compounds with tailored biological activities. These modifications are essential for optimizing pharmacokinetic profiles, enhancing binding affinity to target proteins, and improving overall therapeutic efficacy.
In recent years, there has been a surge in research focused on developing new therapeutic agents targeting various diseases. The compound Ethyl 2-sulfamoylpyridine-3-carboxylate has emerged as a valuable building block in this endeavor. Its structural motif is reminiscent of several known bioactive molecules, suggesting that derivatives of this compound could exhibit similar pharmacological properties. For instance, sulfamoylated pyridines have been explored for their antimicrobial and anti-inflammatory effects, while carboxylate esters are often incorporated into drugs to improve solubility and metabolic stability.
The synthesis of Ethyl 2-sulfamoylpyridine-3-carboxylate involves a series of well-defined chemical transformations that highlight the ingenuity of modern organic synthesis techniques. The process typically begins with the functionalization of a pyridine precursor, followed by the introduction of the sulfamoyl group via nucleophilic substitution or condensation reactions. Subsequent esterification of the carboxyl group yields the final product. These synthetic routes are optimized for high yield and purity, ensuring that the compound meets stringent quality standards required for pharmaceutical applications.
The versatility of Ethyl 2-sulfamoylpyridine-3-carboxylate is further underscored by its utility in combinatorial chemistry and high-throughput screening (HTS) platforms. These approaches allow researchers to rapidly generate libraries of derivatives, which can then be screened for biological activity against various targets. The compound’s scaffold can be modified in numerous ways—through substitutions at different positions on the pyridine ring or alterations to the sulfamoyl and ester functionalities—to explore diverse chemical space.
Recent studies have demonstrated the potential of Ethyl 2-sulfamoylpyridine-3-carboxylate as a precursor for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, making them attractive targets for therapeutic intervention. By leveraging the compound’s structural features, researchers have designed molecules that selectively inhibit specific kinases involved in cancer progression or inflammatory diseases. These efforts align with broader trends in drug discovery aimed at developing targeted therapies with improved specificity and reduced side effects.
The role of computational chemistry in optimizing derivatives of Ethyl 2-sulfamoylpyridine-3-carboxylate cannot be overstated. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity, thereby guiding synthetic efforts more efficiently. This interdisciplinary approach combines experimental chemistry with computational power to accelerate the discovery process.
In conclusion, Ethyl 2-sulfamoylpyridine-3-carboxylate (CAS No. 247136-80-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic accessibility make it an ideal starting point for developing novel bioactive molecules. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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